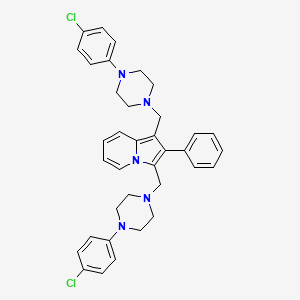![molecular formula C8H9NO2 B13956597 4-[(Aminooxy)methyl]benzaldehyde CAS No. 628704-04-1](/img/structure/B13956597.png)
4-[(Aminooxy)methyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Aminooxy)methyl]benzaldehyde is an organic compound with the molecular formula C8H9NO2. It is characterized by the presence of an aminooxy group attached to a benzaldehyde moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Aminooxy)methyl]benzaldehyde typically involves the reaction of 4-formylbenzoic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pH, and reaction time is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(Aminooxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: 4-[(Aminooxy)methyl]benzoic acid.
Reduction: 4-[(Aminooxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(Aminooxy)methyl]benzaldehyde has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The primary mechanism of action of 4-[(Aminooxy)methyl]benzaldehyde involves the formation of oxime bonds through the reaction of its aminooxy group with carbonyl compounds (aldehydes and ketones). This reaction is typically catalyzed by aniline or phenylenediamine derivatives and proceeds under mild conditions . The resulting oxime bonds are stable and hydrolytically resistant, making them valuable in various applications.
Comparación Con Compuestos Similares
4-Methylbenzaldehyde: Similar in structure but lacks the aminooxy group.
4-[(Aminooxy)methyl]-7-hydroxycoumarin: Contains a coumarin moiety instead of a benzaldehyde group.
4-[(Aminooxy)methyl]-6-chloro-7-hydroxycoumarin: Similar to the previous compound but with a chlorine substituent.
Uniqueness: 4-[(Aminooxy)methyl]benzaldehyde is unique due to the presence of both an aminooxy group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it highly versatile in scientific research and industrial applications.
Propiedades
Número CAS |
628704-04-1 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
4-(aminooxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c9-11-6-8-3-1-7(5-10)2-4-8/h1-5H,6,9H2 |
Clave InChI |
YJVBJFNYFNFYDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CON)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


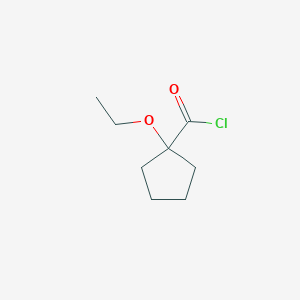
![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)

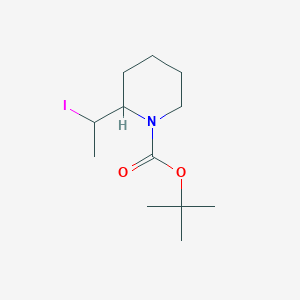
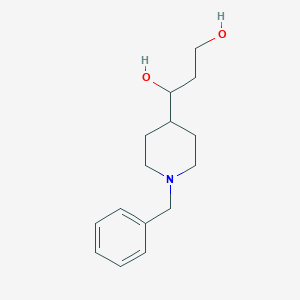
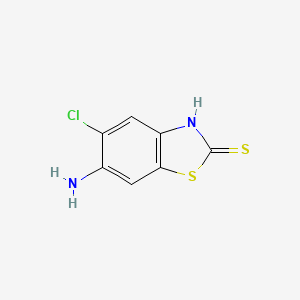
![n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide](/img/structure/B13956564.png)
![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)

